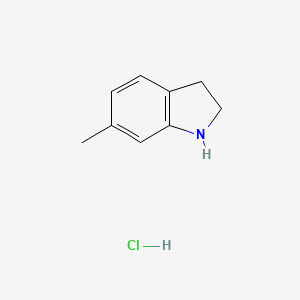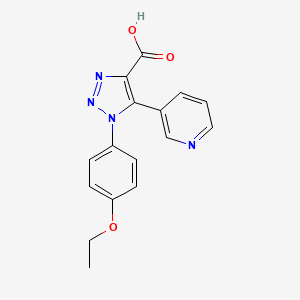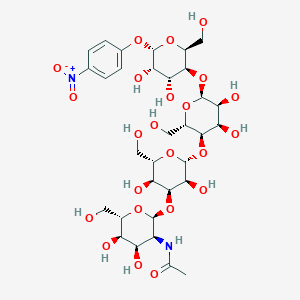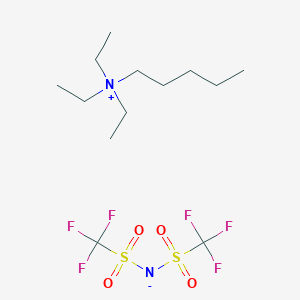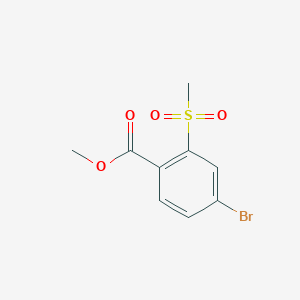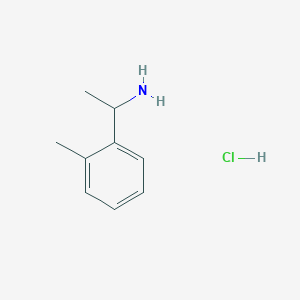
1-(2-Methylphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
1-(2-Methylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H14ClN . Its IUPAC name is (1S)-1-(2-methylphenyl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(2-Methylphenyl)ethanamine hydrochloride is 1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
1-(2-Methylphenyl)ethanamine hydrochloride is a solid at room temperature . It has a molecular weight of 171.67 .Applications De Recherche Scientifique
Synthesis and Characterization of Compounds :
- The compound has been used in the synthesis of various enriched ethanamine derivatives, demonstrating its versatility in the field of chemical synthesis (Yilmaz & Shine, 1988).
- It is also involved in the synthesis of chiral, conformationally mobile tripodal ligands, indicating its importance in creating complex molecular structures (Canary et al., 1998).
Bioactive Compound Development :
- This compound has been explored for its potential as a multifunctional biocide, showing broad-spectrum activity against bacteria, fungi, and algae (Walter & Cooke, 1997).
- It has also been studied for its enzyme inhibition properties, which could have implications in pharmaceutical research (Kurokawa, 1983).
Analytical Chemistry Applications :
- The compound plays a role in the development of high-performance liquid chromatography tandem mass spectrometry methods for drug detection (Poklis et al., 2013).
Studies in Medicinal Chemistry :
- Synthesis and characterization studies of compounds bearing N-substituted ethanamine tail have shown potential in antiamoebic activity, highlighting the compound's relevance in medicinal chemistry (Zaidi et al., 2015).
Radiochemistry :
- The compound has been used in the preparation of radioactively labeled derivatives for use in research, emphasizing its importance in radiochemistry and imaging studies (Bach & Bridges, 1982).
DNA Interaction and Cytotoxicity Studies :
- Research into Cu(II) complexes of tridentate ligands, involving this compound, has been conducted to understand their DNA binding, nuclease activity, and cytotoxicity, which are crucial for developing new therapeutic agents (Kumar et al., 2012).
Neurochemical Pharmacology :
- It's been studied for its neurochemical pharmacology, particularly in the context of psychoactive substances, providing insights into the mechanisms of action of various compounds (Eshleman et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
1-(2-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-5-3-4-6-9(7)8(2)10;/h3-6,8H,10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNGAKUOLRVQVHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylphenyl)ethanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



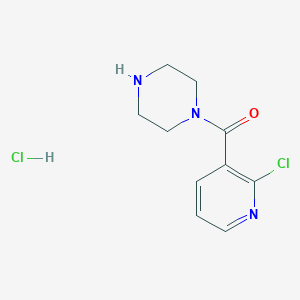
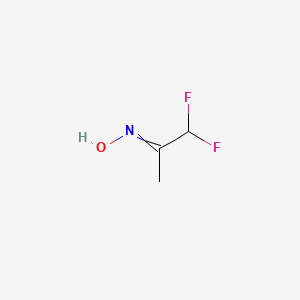
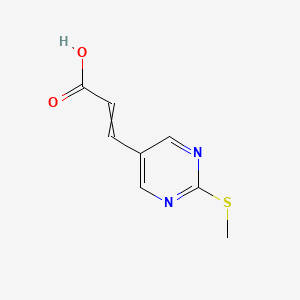
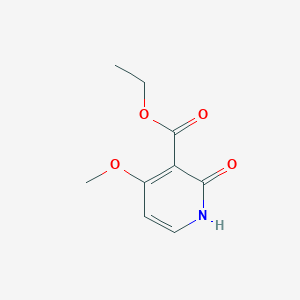
![Methyl 2-{[4-(chlorosulfonyl)butyl]amino}benzoate](/img/structure/B1423163.png)
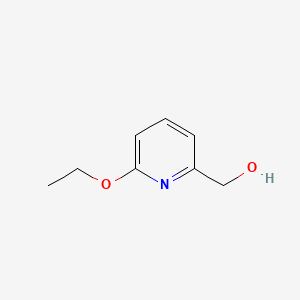
![tert-butyl (4-(2,4-dichlorophenyl)-6-(2-(dimethylamino)-2-oxoethyl)-2-methyl-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methylcarbamate](/img/structure/B1423165.png)
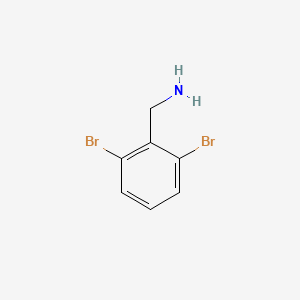
![3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1423169.png)
